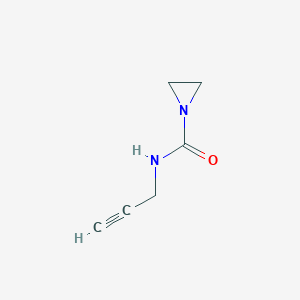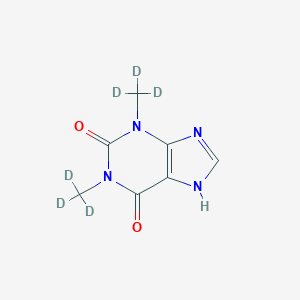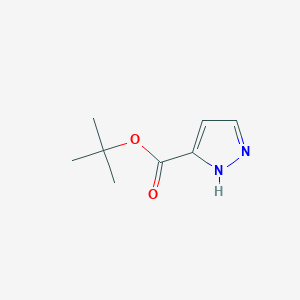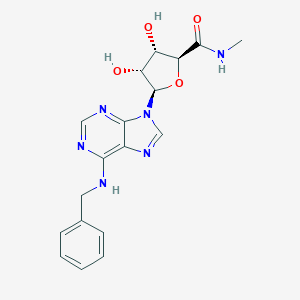
2,2-Dimethoxypropan-1-amine
Vue d'ensemble
Description
2,2-Dimethoxypropan-1-amine (2,2-DMP) is a chemical compound that has been studied in various contexts, including its use in organic synthesis and its potential biological activity. While the provided papers do not directly discuss 2,2-DMP, they do provide insights into related compounds and their properties, which can be informative for a comprehensive analysis of 2,2-DMP.
Synthesis Analysis
The synthesis of related compounds, such as 1-(2,5-dimethoxyphenyl)-2-aminopropane (DOM) and its analogues, has been explored in the literature. For instance, the synthesis of monomethylthio analogues of DOM has been described, which involves regiospecific syntheses and evaluation for psychotomimetic potency . Additionally, the synthesis of 1,2-dihydroquinolines from aryl amines and 2,2-DMP using bismuth triflate as a catalyst has been reported, indicating that 2,2-DMP can be used as a starting material in the synthesis of more complex heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of 2-amino-4,6-dimethoxypyrimidin-1-ium 4-aminobenzoate has been redetermined to improve the understanding of the geometry of primary amine groups . Similarly, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the structural features of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated, such as the O-demethylation of DOM, which is a psychotomimetic amine . This study highlights the potential metabolic pathways and the significance of O-demethylation in terms of the psychotomimetic properties of these amines. The condensation reactions involving 2,2-DMP have also been explored, demonstrating its utility in the synthesis of dihydroquinolines and benzodiazepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the synthesis and properties of polymers from 1-chloro-2,3-epoxypropane and amines have been described, indicating the potential for creating thermally stable amino polymers . Additionally, the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives have been reported, providing information on their structural characteristics and hydrogen bonding patterns .
Applications De Recherche Scientifique
Synthesis of Quinolines and Benzodiazepines
- Condensation with Aromatic Amines : It is used in the condensation with aromatic amines to synthesize 1,2-dihydroquinolines and 1,5-benzodiazepines (Yadav et al., 2007).
- Synthesis of Quinoline Products : It also participates in reactions to produce various quinoline products, demonstrating its versatility in organic synthesis (Kouznetsov et al., 2007).
Dehydration for Electron Microscopy
- Chemical Dehydration of Biological Tissues : It's used for chemically dehydrating biological tissues for examination in electron microscopes, preserving the ultrastructural integrity of various tissues (Muller & Jacks, 1975).
Gas Chromatographic-Mass Spectrometric Analysis
- Conversion of Aqueous Solutions for GC-MS : This compound facilitates the conversion of aqueous solutions into organic solutions, suitable for direct injection into gas chromatographic-mass spectrometric systems (Sturaro et al., 1991).
Preparation of Methyl Esters
- Esterification of Acids : It reacts rapidly with water in the presence of strong acid to form methanol and acetone, acting as a water scavenger in the esterification of acids (Radin et al., 1960).
Aquaculture Research
- Histological Examination : In aquaculture research, it's used for the rapid dehydration and clearing of tissue samples, like those from eel and oysters, for histological examination (Ruiter et al., 1981).
Synthesis of Dihydro-Benzopyrans
- Catalytic Synthesis : It reacts with o-hydroxybenzaldimines in the presence of scandium triflate to produce 3,4-dihydro-4-amino-2H-1-benzopyrans (Yadav et al., 2001).
Fatty Acid Conversion
- Conversion of Free Fatty Acids : It is used in the in situ conversion of the free fatty acids of cod oil to methyl esters, reducing the free fatty acid content significantly (Ackman et al., 1962).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(4-6,7-2)8-3/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZOSFDKUBPWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxypropan-1-amine | |
CAS RN |
131713-50-3 | |
| Record name | 2,2-Dimethoxy Propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)



![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)






